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Introduction
N,N-dimethyl-3β-hydroxycholenamide (Dmhca) is a synthetic steroidal molecule that has

garnered significant interest in the field of drug discovery. Primarily recognized as a selective

liver X receptor (LXR) agonist, Dmhca plays a pivotal role in the regulation of cholesterol

homeostasis and inflammatory responses. Unlike many other LXR agonists, Dmhca exhibits a

favorable profile by activating the cholesterol efflux pathway with minimal induction of hepatic

lipogenesis, a common undesirable side effect.[1][2] This unique characteristic makes Dmhca
a promising candidate for the development of therapeutics targeting a range of metabolic and

inflammatory diseases, including atherosclerosis, diabetic retinopathy, and neuroinflammation.

[3][4]

This technical guide provides a comprehensive theoretical and experimental investigation of

the molecular structure of Dmhca. It is designed to serve as a resource for researchers,

scientists, and drug development professionals, offering a foundational understanding of the

molecule's properties and the methodologies employed to elucidate its structure and function.

While direct computational studies on Dmhca are not extensively published, this guide outlines

the established theoretical approaches that are critical for a thorough in-silico investigation of

this and similar drug candidates.
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A summary of the key molecular properties of Dmhca is presented below, compiled from

various chemical databases. These properties form the basis for both theoretical modeling and

experimental characterization.

Property Value Source

Molecular Formula C₂₆H₄₃NO₂ [5]

Molecular Weight 401.6 g/mol [5]

IUPAC Name
(3β)-3-hydroxy-N,N-dimethyl-

chol-5-en-24-amide
[6]

CAS Number 79066-03-8 [6]

SMILES

C--INVALID-LINK--

[C@H]1CC[C@@H]2[C@@]1(

CC[C@H]3[C@H]2CC=C4[C

@@]3(CC--INVALID-LINK--

O)C)C

[5]

InChI

InChI=1S/C26H43NO2/c1-

17(6-11-24(29)27(4)5)21-9-10-

22-20-8-7-18-16-19(28)12-14-

25(18,2)23(20)13-15-

26(21,22)3/h7,17,19-

23,28H,6,8-16H2,1-

5H3/t17-,19+,20+,21-,22+,23+,

25+,26-/m1/s1

[6]

Hydrogen Bond Donor Count 1 [5]

Hydrogen Bond Acceptor

Count
2 [5]

Rotatable Bond Count 5 [5]

LogP 5.4 [5]
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A thorough theoretical investigation of a drug candidate like Dmhca is crucial for understanding

its structure-activity relationship (SAR), predicting its behavior in biological systems, and

guiding further drug development efforts. The following computational chemistry techniques are

standard in the field.

Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the

electronic structure of molecules.[7] For Dmhca, DFT calculations would provide valuable

insights into its molecular geometry, electronic properties, and reactivity.

Methodology:

Geometry Optimization: The 3D structure of Dmhca, initially obtained from its SMILES string,

is optimized to find its lowest energy conformation. This is typically performed using a

functional such as B3LYP with a basis set like 6-31G*.

Electronic Property Calculation: Once the geometry is optimized, various electronic

properties can be calculated. These include:

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps

identify regions prone to electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to

determine the molecule's chemical reactivity and kinetic stability. The energy gap between

HOMO and LUMO is an indicator of molecular stability.

Mulliken Atomic Charges: Calculates the partial charges on each atom, providing insight

into the molecule's polarity and potential for intermolecular interactions.

Vibrational Frequency Analysis: Calculation of vibrational frequencies confirms that the

optimized structure corresponds to a true energy minimum and allows for the prediction of

the infrared (IR) spectrum.
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Calculated Property Significance for Dmhca

Optimized Geometry

Provides precise bond lengths, bond angles,

and dihedral angles of the most stable

conformation.

MEP Map

Identifies electron-rich (e.g., hydroxyl and amide

oxygen) and electron-poor regions, crucial for

understanding potential interactions with the

LXR binding pocket.

HOMO-LUMO Gap

Indicates the molecule's stability and reactivity,

which can be correlated with its metabolic

stability.

Atomic Charges

Helps in understanding the nature of

intermolecular interactions, such as hydrogen

bonding, with the receptor.

Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical

movements of atoms and molecules over time.[8][9] For Dmhca, MD simulations would be

invaluable for understanding its conformational flexibility and its binding dynamics with the

LXR.

Methodology:

System Setup: A simulation system is constructed containing the Dmhca molecule, the LXR

protein (if the structure is known), and a solvent environment (typically water with ions to

mimic physiological conditions).

Force Field Application: A force field (e.g., AMBER, CHARMM) is applied to describe the

potential energy of the system based on the positions of its constituent atoms.

Simulation Run: The system is subjected to a series of simulations, including energy

minimization, heating, and equilibration, followed by a production run where data is collected.
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Trajectory Analysis: The resulting trajectory is analyzed to understand the dynamic behavior

of the molecule and its interactions.

Expected Outcomes for Dmhca:

Analysis Significance for Dmhca

Conformational Analysis

Reveals the accessible conformations of Dmhca

in solution and within the receptor binding

pocket.

Binding Free Energy Calculation

(e.g., using MM/PBSA or MM/GBSA) Provides

an estimate of the binding affinity of Dmhca to

LXR, which can be compared with experimental

data.

Interaction Analysis

Identifies key amino acid residues in the LXR

binding pocket that interact with Dmhca and the

nature of these interactions (e.g., hydrogen

bonds, hydrophobic contacts).

Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that

aims to find a statistical relationship between the chemical structure of a series of compounds

and their biological activity.[6][10] For Dmhca and its analogs, QSAR can be used to predict

the activity of new compounds and guide the design of more potent LXR agonists.

Methodology:

Dataset Collection: A dataset of molecules with known LXR agonist activity is compiled.

Descriptor Calculation: A large number of molecular descriptors (physicochemical,

topological, electronic, etc.) are calculated for each molecule in the dataset.

Model Building: A statistical model (e.g., multiple linear regression, partial least squares,

machine learning algorithms) is built to correlate the descriptors with the biological activity.
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Model Validation: The predictive power of the model is assessed using internal and external

validation techniques.

Expected Outcomes for Dmhca:

Outcome Significance for Dmhca

Predictive Model

A statistically robust model that can predict the

LXR agonist activity of new, unsynthesized

Dmhca analogs.

Key Descriptors

Identification of the molecular properties that are

most important for LXR agonism, providing

insights for rational drug design.

Experimental Protocols for Structural Elucidation
The theoretical predictions about Dmhca's structure must be validated through experimental

techniques. The following are standard protocols for the structural elucidation of small organic

molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules

by observing the magnetic properties of atomic nuclei.[11][12]

Methodology:

Sample Preparation: A small amount of purified Dmhca (typically 1-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

¹H NMR: Provides information about the number and chemical environment of hydrogen

atoms.

¹³C NMR: Provides information about the carbon skeleton.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two or three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in

space, which is crucial for determining stereochemistry.

Spectral Analysis: The acquired spectra are analyzed to assign all proton and carbon signals

and to piece together the molecule's connectivity and stereochemistry.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[13][14] It is used to determine the molecular weight of a compound and can provide

information about its structure through fragmentation patterns.

Methodology:

Ionization: The Dmhca sample is ionized using a suitable technique, such as Electrospray

Ionization (ESI) or Electron Impact (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

ion intensity versus mass-to-charge ratio.

Fragmentation Analysis (MS/MS): In tandem mass spectrometry, a specific ion is selected,

fragmented, and the fragments are analyzed to provide structural information.

X-Ray Crystallography
X-ray crystallography is a technique used to determine the precise three-dimensional

arrangement of atoms in a crystal.[15][16]
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Methodology:

Crystallization: Single crystals of Dmhca of suitable quality are grown from a solution. This

can be a challenging and time-consuming step.

X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a beam of X-

rays. The diffraction pattern is recorded on a detector.

Data Processing and Structure Solution: The diffraction data is processed to determine the

unit cell dimensions and symmetry. The electron density map is then calculated, and a model

of the molecule is built into the density.

Structure Refinement: The atomic coordinates and other parameters of the model are refined

to improve the agreement with the experimental data.

Signaling Pathways and Logical Relationships
As an LXR agonist, Dmhca exerts its biological effects by activating the LXR signaling

pathway, which in turn modulates the expression of genes involved in cholesterol metabolism

and inflammation.

LXR Signaling Pathway
The following diagram illustrates the general mechanism of LXR activation and its downstream

effects.
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Caption: LXR signaling pathway activation by Dmhca.

Cholesterol Efflux Pathway
A key downstream effect of LXR activation is the upregulation of genes involved in reverse

cholesterol transport, which facilitates the removal of excess cholesterol from peripheral cells.
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Caption: Dmhca-mediated cholesterol efflux via the LXR-ABCA1/G1 pathway.
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Conclusion
The theoretical and experimental investigation of Dmhca's molecular structure provides a

critical framework for understanding its function as a selective LXR agonist. While further

computational studies are warranted to fully map its conformational landscape and binding

energetics, the methodologies outlined in this guide offer a robust approach for such

investigations. The experimental protocols described are essential for validating theoretical

models and providing definitive structural information. A comprehensive understanding of

Dmhca's molecular architecture, coupled with insights into its engagement with the LXR

signaling pathway, will undoubtedly accelerate its development as a potential therapeutic agent

for a variety of metabolic and inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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